
Teicoplanin A2-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teicoplanin A2-2 is a glycopeptide antibiotic derived from the bacterium Actinoplanes teichomyceticus. It is primarily used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococci . This compound is one of the major components of the teicoplanin complex, which includes several closely related compounds.
Wirkmechanismus
Target of Action
Teicoplanin A2-2, also known as Teichomycin A2 factor 2, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The compound’s primary target is the peptidoglycan in the bacterial cell wall . Peptidoglycan is a crucial component of the bacterial cell wall that provides structural integrity.
Mode of Action
This compound operates by inhibiting the synthesis and polymerization of peptidoglycan, a critical component of the bacterial cell wall . It binds to the D-Ala-D-Ala terminus of the pentapeptide substrate via hydrogen bonds, thereby inhibiting the formation of the peptidoglycan chains . This interaction disrupts the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The biosynthesis of this compound involves a complex interplay of structural, regulatory, and resistance genes . The compound is primarily formed by bacteria as a blend of A2-1 through A2-5 lipoforms, which have different fatty acid chains attached to the N-acetyl-β-D-glucosamine residue . The antibiotic mechanism of this compound is similar to that of vancomycin, another glycopeptide .
Pharmacokinetics
This compound exhibits a triexponential elimination pattern with half-lives of 0.4 to 1.0, 9.7 to 15.4, and 83 to 168 hours . The compound is predominantly eliminated by the kidneys, with only 2 to 3% of an intravenously administered dose being metabolized . The total clearance is 11 ml/h/kg, and steady state is reached slowly, with 93% being achieved after 14 days of repeated administration .
Result of Action
The inhibition of peptidoglycan synthesis by this compound leads to the disruption of the bacterial cell wall, resulting in bacterial cell death . This makes it an effective treatment for serious infections caused by multidrug-resistant Gram-positive bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in aqueous solution, this compound has been found to self-associate, forming a globular macromolecular assembly . This self-association could potentially influence the compound’s action, efficacy, and stability .
Vorbereitungsmethoden
Teicoplanin A2-2 is produced through fermentation of Actinoplanes teichomyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques . Industrial production methods focus on optimizing yield and purity through controlled fermentation and advanced purification processes .
Analyse Chemischer Reaktionen
Teicoplanin A2-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at various functional groups, such as the amino or hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Clinical Microbiology Applications
Teicoplanin A2-2 is widely utilized in clinical settings for antimicrobial susceptibility testing. Its effectiveness against resistant bacterial strains makes it a critical component in treating severe infections.
Key Applications:
- Antimicrobial Susceptibility Testing: Teicoplanin is employed in various formats, including disc diffusion and minimum inhibitory concentration (MIC) tests, to assess bacterial resistance profiles .
- Therapeutic Drug Monitoring (TDM): Recent studies have developed high-performance liquid chromatography (HPLC) methods for quantifying teicoplanin levels in human plasma, facilitating TDM to optimize dosing regimens .
Table 1: Clinical Applications of this compound
Application | Description |
---|---|
Antimicrobial Susceptibility | Used in MIC tests for Gram-positive bacteria |
Therapeutic Drug Monitoring | HPLC methods for plasma concentration analysis |
Treatment of Resistant Infections | Effective against MRSA and Enterococcus faecalis |
Pharmacological Research
The pharmacokinetics and pharmacodynamics of this compound are critical for its application in individualized therapy. Recent advancements focus on measuring both total and unbound drug concentrations to enhance treatment efficacy.
Research Findings:
- Bioanalytical Assays: Development of UPLC-MS/MS methods allows precise quantification of unbound teicoplanin, which is essential for understanding its therapeutic effects .
- Case Study: A study involving critically ill patients demonstrated the successful application of these assays to tailor teicoplanin therapy based on individual pharmacokinetic profiles .
Table 2: Pharmacological Research Highlights
Study Focus | Key Findings |
---|---|
Bioanalytical Method Validation | UPLC-MS/MS validated for measuring unbound teicoplanin concentrations |
Patient Case Study | Tailored dosing improved therapeutic outcomes in critically ill patients |
Environmental Science Applications
This compound's impact extends beyond clinical settings; it has been investigated for its environmental presence and potential effects.
Environmental Monitoring:
- Detection Methods: Advanced techniques such as LC-MS/MS have been employed to detect teicoplanin residues in environmental water samples, highlighting the need for monitoring antibiotic contamination .
- Case Study: Research has shown the capability of LC-MS/MS to simultaneously quantify multiple glycopeptide antibiotics, including teicoplanin, emphasizing its role in environmental safety assessments .
Table 3: Environmental Applications of this compound
Application | Description |
---|---|
Residue Detection | LC-MS/MS used for monitoring antibiotic levels in water sources |
Environmental Safety Assessments | Evaluating the impact of antibiotics on ecosystems |
Vergleich Mit ähnlichen Verbindungen
Teicoplanin A2-2 is similar to other glycopeptide antibiotics, such as vancomycin and actaplanin. it has unique features that distinguish it from these compounds:
Similar compounds include:
- Vancomycin
- Actaplanin
- Moenomycin
This compound’s unique properties, such as its longer half-life and broader spectrum of activity, make it a valuable antibiotic in the treatment of severe bacterial infections.
Biologische Aktivität
Teicoplanin A2-2 is a glycopeptide antibiotic derived from Actinoplanes teichomyceticus, primarily used for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical applications.
This compound has a molecular formula of C88H97Cl2N9O33 and a molecular weight of approximately 1880 g/mol. It exists as a major isoform in the teicoplanin family, constituting about 60% of its components .
Property | Value |
---|---|
Molecular Formula | C88H97Cl2N9O33 |
Molecular Weight | 1880 g/mol |
Spectrum | Active against Gram-positive bacteria |
This compound exerts its antibacterial effects by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, inhibiting cell wall synthesis. This mechanism is similar to that of vancomycin but is enhanced by the presence of its lipid chain, which increases its affinity for the target .
Self-Association Behavior
Research indicates that this compound can self-associate in solution, particularly at concentrations above 1 mg/mL. This self-association leads to the formation of larger aggregates with molar masses around 35,400 g/mol, which may influence its pharmacokinetics and efficacy .
Antibacterial Spectrum
This compound is effective against a variety of Gram-positive bacteria:
- Highly Susceptible :
- MRSA
- Enterococcus faecalis
- Streptococcus pneumoniae
- Moderately Susceptible :
- Streptococcus pyogenes
- Ineffective Against :
- Gram-negative bacteria
In vitro studies have demonstrated that Teicoplanin exhibits superior activity compared to vancomycin against certain strains, particularly in endocarditis models .
Clinical Applications
This compound is primarily administered intravenously or intramuscularly, although oral formulations exist. Its therapeutic range typically falls between 10 to 30 mg/L, depending on the infection's severity and site.
Case Studies
- Case Study: Treatment of MRSA Infections
- Case Study: Ocular Infections
Pharmacokinetics and Drug Monitoring
Pharmacokinetic studies have shown that Teicoplanin displays significant protein binding (approximately 90%) and a long half-life, allowing for less frequent dosing regimens. Monte Carlo simulations have been utilized to optimize dosing strategies based on patient-specific parameters, ensuring adequate unbound drug concentrations are achieved for efficacy .
Eigenschaften
CAS-Nummer |
91032-26-7 |
---|---|
Molekularformel |
C88H97Cl2N9O33 |
Molekulargewicht |
1879.7 g/mol |
IUPAC-Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-33(2)8-6-4-5-7-9-60(108)94-68-74(113)71(110)58(31-101)129-87(68)132-78-55-25-40-26-56(78)126-52-17-13-38(23-47(52)90)77(131-86-67(92-34(3)103)73(112)70(109)57(30-100)128-86)69-84(121)98-66(85(122)123)45-28-42(105)29-54(127-88-76(115)75(114)72(111)59(32-102)130-88)61(45)44-22-37(12-14-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-20-41(104)27-43(21-39)124-53-24-36(11-15-50(53)107)62(91)80(117)93-48(79(116)95-64)19-35-10-16-51(125-55)46(89)18-35/h10-18,20-29,33,48,57-59,62-77,86-88,100-102,104-107,109-115H,4-9,19,30-32,91H2,1-3H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |
InChI-Schlüssel |
GHOXVFYORXUCPY-VYTRGSBVSA-N |
SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Isomerische SMILES |
CC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Kanonische SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Aussehen |
White solid |
Key on ui other cas no. |
91032-26-7 |
Synonyme |
34-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-[2-deoxy-2-[(8-methyl-1-oxononyl)amino]-β-D-glucopyranosyl]-42-O-α-D-mannopyranosyl-ristomycin A aglycone |
Herkunft des Produkts |
United States |
A: Teicoplanin A2-2 exerts its antibacterial activity by inhibiting cell wall peptidoglycan synthesis. [] It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. [] This binding prevents the transglycosylation and transpeptidation reactions necessary for peptidoglycan cross-linking, ultimately leading to bacterial cell death.
A: this compound is a complex glycopeptide antibiotic with a molecular weight of approximately 1882 g/mol. [] It features a heptapeptide backbone with attached sugar moieties. [] While its exact molecular formula can vary slightly due to the presence of different fatty acid chains, the core structure remains consistent. Further structural insights can be obtained from X-ray crystallography data. [, ]
A: While this compound itself is not typically employed as a catalyst, its unique structure and binding properties have been exploited in the development of peptide-based catalysts. [] Researchers have successfully designed catalysts that mimic this compound's interaction with its target, enabling site-selective phosphorylation of the antibiotic itself. [, ] This strategy showcases the potential of utilizing this compound as a scaffold for developing novel catalysts.
A: Molecular dynamic simulations have played a crucial role in understanding the binding modes of this compound. [] These simulations provide insights into the inter- and intramolecular forces governing chiral recognition processes involving this compound as a chiral selector. [] Such studies contribute to a deeper understanding of the compound's interactions and potential applications in chiral separations.
A: Modifications to the this compound structure can significantly impact its activity. For instance, removing the acetylglucosamine moiety creates a derivative with enhanced activity against coagulase-negative staphylococci. [] Further modifications, like introducing an amide group, can enhance activity against specific bacterial strains, including VanA enterococci. [] These findings underscore the importance of SAR studies in optimizing this compound derivatives for therapeutic applications.
A: While this compound exhibits potent activity against a broad spectrum of Gram-positive bacteria, resistance has been observed. Some Staphylococcus haemolyticus strains display resistance to Teicoplanin, highlighting the need for continued surveillance and development of novel therapeutic strategies. []
A: this compound demonstrates significant in vitro and in vivo efficacy against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. [] Animal model studies have confirmed its effectiveness in treating infections like staphylococcal septicemia and endocarditis, paving the way for clinical applications. []
A: Researchers employ a combination of techniques to characterize and quantify this compound. Mass spectrometry and 2D-NMR spectroscopy are essential for structural assignments, particularly when studying the phosphorylation of this compound. [] These methods enable the identification and characterization of different phosphorylated derivatives.
ANone: The emergence of antibiotic resistance underscores the constant need for new therapeutic options. While this compound remains a valuable antibiotic, researchers are actively exploring alternative strategies. This includes the development of novel glycopeptide antibiotics with improved activity against resistant strains and the investigation of combination therapies to combat multidrug-resistant infections.
A: The discovery and development of this compound represents a significant milestone in combating Gram-positive bacterial infections. Early studies focused on characterizing its structure, mechanism of action, and spectrum of activity. Subsequent research efforts explored the development of semi-synthetic derivatives with improved pharmacological properties, such as MDL 62,873, which showed promising activity against various Gram-positive bacteria. [] The ongoing exploration of this compound's unique properties, including its use as a scaffold for catalyst design [, ], continues to shape its research landscape.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.